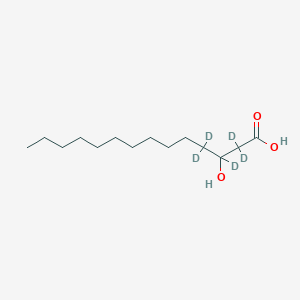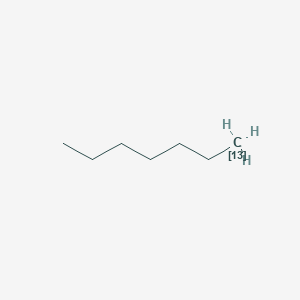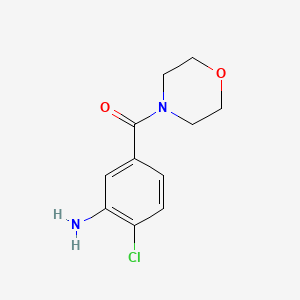
2-Chloro-5-(morpholin-4-ylcarbonyl)aniline
Übersicht
Beschreibung
2-Chloro-5-(morpholin-4-ylcarbonyl)aniline is a chemical compound with the CAS Number: 915920-83-1 . It has a molecular weight of 240.69 and its molecular formula is C11H13ClN2O2 .
Physical and Chemical Properties This compound is a solid at room temperature . The InChI Code for this compound is 1S/C11H13ClN2O2/c12-9-2-1-8 (7-10 (9)13)11 (15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2 .
Wissenschaftliche Forschungsanwendungen
Optimization of Src Kinase Inhibitors
Research has demonstrated the potential of compounds related to 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline in the optimization of inhibitors targeting Src kinase activity, which plays a crucial role in cancer progression and metastasis. For instance, derivatives showing potent inhibition of Src kinase activity and Src-mediated cell proliferation were identified, highlighting the compound's utility in developing anti-cancer therapies (Boschelli et al., 2001).
Antimalarial Activity
Another significant application involves the synthesis of 4-anilinoquinolines with morpholino side chains, demonstrating potent in vitro and in vivo antimalarial activity. These compounds were effective against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum, and one morpholino derivative was noted for curing mice infected with Plasmodium berghei, indicating a promising avenue for antimalarial drug development (Delarue et al., 2001).
Chemical Synthesis and Reaction Studies
In the realm of chemical synthesis, 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline derivatives have been explored for their reactivity and potential in creating novel compounds. For example, the reaction of 2-chloro-6-thio-7-methylpurine with morpholine, among others, yielded products with potential relevance in various chemical synthesis applications, expanding the toolkit available for heterocyclic compound development (Kochergin et al., 2012).
Material Science and Polymerization Catalysts
Further, derivatives of 2-Chloro-5-(morpholin-4-ylcarbonyl)aniline have been utilized in material science, particularly in the preparation of complexes for olefin polymerization. This showcases the compound's versatility not just in pharmaceuticals but also in facilitating the development of new materials with potential industrial applications (Jun et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-amino-4-chlorophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-2-1-8(7-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFNDXFDVSYZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586164 | |
| Record name | (3-Amino-4-chlorophenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915920-83-1 | |
| Record name | (3-Amino-4-chlorophenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




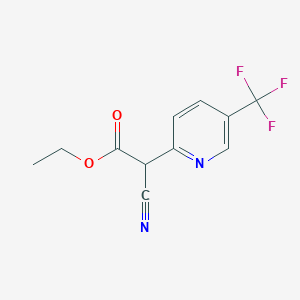
![3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B1627110.png)
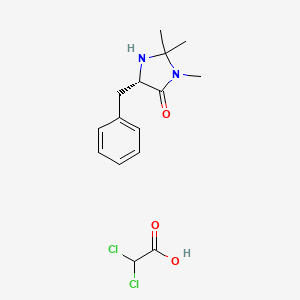
![2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene](/img/no-structure.png)
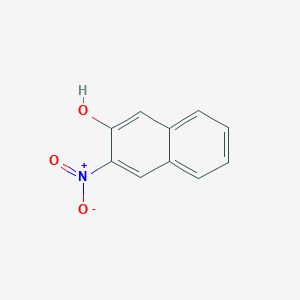
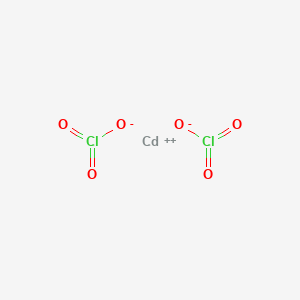
![1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(fluoro)phenyl]-3-pyridinecarboxylic acid](/img/structure/B1627116.png)


![4-O-Acetyl-2,6-anhydro-1-O-[tert-butyl(diphenyl)silyl]-5-deoxy-3-O-{2,3,4-tri-O-acetyl-6-O-[tert-butyl(diphenyl)silyl]-D-galactopyranosyl}-D-arabino-hex-5-enitol](/img/structure/B1627122.png)

